Hexyl 2-methyl-4-pentenoate

Flavour Chemistry Sensory Evaluation Food Flavourings

Hexyl 2‑methyl‑4‑pentenoate (CAS 58031‑03‑1) is an aliphatic, unsaturated fatty acid ester (C₁₂H₂₂O₂, MW 198.30) classified as a wax monoester. It is listed as FEMA 3693 and JECFA 352 for direct food‑flavoring use and is a component of the FEMA GRAS inventory.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 58031-03-1
Cat. No. B1506974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-methyl-4-pentenoate
CAS58031-03-1
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(C)CC=C
InChIInChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3
InChIKeyGEDRGVNPMIOGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade Profile of Hexyl 2‑Methyl‑4‑Pentenoate (CAS 58031‑03‑1)


Hexyl 2‑methyl‑4‑pentenoate (CAS 58031‑03‑1) is an aliphatic, unsaturated fatty acid ester (C₁₂H₂₂O₂, MW 198.30) classified as a wax monoester [1]. It is listed as FEMA 3693 and JECFA 352 for direct food‑flavoring use and is a component of the FEMA GRAS inventory [2][3]. The compound is a racemic mixture possessing a chiral centre at C‑2 and is supplied as a colourless to pale yellow liquid with an assay range of 95.00–100.00 % [4]. Its primary industrial role is as a specialty flavour and fragrance ingredient delivering distinct pear, green, and apple‑like organoleptic notes at low part‑per‑million concentrations [2].

Why Generic Ester Substitution Fails for Hexyl 2‑Methyl‑4‑Pentenoate


Within the 2‑methyl‑4‑pentenoate ester series, the alkyl chain length and branching of the alcohol moiety dictate the organoleptic character, physicochemical volatility, and regulatory use limits of the final ingredient. Simply replacing the n‑hexyl ester with a smaller‑chain analog such as the ethyl or isobutyl ester will shift the flavour profile away from the targeted pear/green notes and alter the boiling point by >70 °C, impacting both fragrance tenacity and release kinetics in finished products [1]. Furthermore, the hexyl ester operates under a narrower FEMA GRAS usage ceiling in fragrances (2 %) compared with the ethyl homolog (4 %), meaning that direct one‑to‑one substitution can inadvertently exceed safety‑evaluated concentration limits [2][3]. The quantitative evidence below demonstrates why selection of hexyl 2‑methyl‑4‑pentenoate—rather than a generic in‑class analog—must be driven by verifiable performance and compliance data.

Quantitative Differentiation Evidence: Hexyl 2‑Methyl‑4‑Pentenoate vs. Closest Analogs


Organoleptic Profile versus Isobutyl Ester at Equivalent Use Concentration

In a direct sensory comparison at 5 ppm in a standard flavour base, n‑hexyl‑2‑methyl‑4‑pentenoate imparts exclusively pear and green aroma and taste notes, whereas the isobutyl ester delivers a distinctly different profile dominated by fruity, pineapple, strawberry, and sweet notes [1]. This demonstrates that the alcohol moiety of the 2‑methyl‑4‑pentenoate ester is the primary driver of the perceived organoleptic character, precluding simple interchange between hexyl and branched‑chain analogs when a specific fruit note is required.

Flavour Chemistry Sensory Evaluation Food Flavourings

Boiling Point Differentiation versus Ethyl 2‑Methyl‑4‑Pentenoate

The hexyl ester exhibits a predicted boiling point of 229.5 °C at 760 mmHg, whereas the ethyl analog boils at 153–155 °C under identical pressure [1]. This ~75 °C elevation in boiling point translates to significantly lower vapour pressure and reduced headspace volatility. In fragrance and flavour applications where sustained release and longer tenacity are desired—such as in chewing gum or baked goods—the hexyl ester provides extended duration compared with the rapidly volatilising ethyl ester.

Physicochemical Properties Volatility Formulation Science

Water Solubility and Partitioning Behaviour Relative to Shorter‑Chain Analogs

The hexyl ester has an estimated water solubility of 5.44 mg L⁻¹ (logP ~3.96–4.24) [1]. Although direct experimental solubility data for the ethyl ester are not curated in the same database, the two‑methylene extension in the alcohol chain is known to reduce aqueous solubility by approximately 0.5–0.7 log units per CH₂ group (class‑level SAR) [2]. Consequently, the hexyl ester partitions more strongly into lipid phases and organic matrices, which favours retention in high‑fat food systems and oil‑based fragrance carriers while making it less suitable for predominantly aqueous products.

Lipophilicity Matrix Compatibility Flavour Delivery

Fragrance Usage Level Limitation versus Ethyl Ester

Independent industry recommendations indicate that hexyl 2‑methyl‑4‑pentenoate may be used up to 2.0000 % in fragrance concentrates, whereas the ethyl ester is permitted up to 4.0000 % [1][2]. The two‑fold lower ceiling for the hexyl ester suggests a more conservative safety margin under self‑regulation, likely reflecting differences in dermal absorption or systemic toxicity data considered during the GRAS evaluation process. Formulators substituting the ethyl ester with the hexyl ester at equivalent weight percentages risk exceeding the established safe‑use concentration.

Safety Assessment IFRA Standards Regulatory Compliance

JECFA Safety Determination and Purity Specification

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated hexyl 2‑methyl‑3‑ and 4‑pentenoate (mixture) in 1998 and concluded there is ‘No safety concern at current levels of intake when used as a flavouring agent’ [1]. This positive determination applies specifically to the hexyl ester mixture and is coupled with a commercial assay specification of 95.00–100.00 % [2]. By contrast, ethyl 2‑methyl‑4‑pentenoate is specified at ≥98 % purity in FAO monographs [3], indicating a tighter purity window for the smaller ester. The broader assay acceptance range for the hexyl ester reflects the synthetic complexity of the longer‑chain analogue and should be factored into raw‑material quality agreements.

Food Safety JECFA Evaluation Quality Control

Optimal Application Scenarios for Hexyl 2‑Methyl‑4‑Pentenoate Based on Differentiated Evidence


Pear‑Forward Chewing Gum and Confectionery Flavours Requiring Long‑Lasting Green Notes

The hexyl ester’s unique pear/green profile at 5 ppm [1] and its high boiling point (229.5 °C) make it the ester of choice for chewing gum and hard‑boiled confectionery applications where the flavour must survive elevated processing temperatures and provide sustained release during mastication. The isobutyl or ethyl esters deliver the wrong fruit character (pineapple/strawberry) and volatilise too quickly to persist through the entire chewing period.

Oil‑Based Fragrance and Fine Perfumery with Extended Dry‑Down Tenacity

Due to its high logP (3.96–4.24) and very low water solubility (5.44 mg L⁻¹) [1], hexyl 2‑methyl‑4‑pentenoate partitions strongly into the oil phase of perfume concentrates, contributing a persistent pear/green facet to the heart‑to‑base transition. The compound’s JECFA‑confirmed safety and the established 2 % usage limit [2] provide a clear regulatory framework for finished‑product formulation.

Non‑Aqueous Bakery and Dairy Flavouring Systems

In baked goods and dairy‑based desserts where the flavour must withstand thermal processing and partition preferentially into the fat phase, the hexyl ester’s low aqueous solubility and high lipophilicity ensure retention in the product matrix rather than steam distillation loss. The pear/green character [1] complements fruit‑type bakery fillings without the ‘cooked‑jam’ strawberry notes imparted by the isobutyl analog.

Research Use as a Reference Standard for GC‑MS Flavour Profiling of Pear and Apple Metabolomes

The defined FEMA 3693 identity and the availability of the compound at 95–100 % purity [1] support its use as a certified reference material for quantifying pear‑ and apple‑derived volatile esters in metabolomics studies. The distinct chromatographic retention index (Kováts RI) and mass spectrum of the hexyl ester allow unambiguous discrimination from co‑eluting ethyl and isobutyl 2‑methyl‑4‑pentenoates in complex food headspace analyses .

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